molecular formula C13H19NO2 B13502238 Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate

Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13502238
M. Wt: 221.29 g/mol
InChI Key: FEHKBNISXXQNAA-UHFFFAOYSA-N
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Description

Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound characterized by its unique three-dimensional structure. The spirocyclic scaffold provides a rigid framework that is often utilized in drug discovery and development due to its potential to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate typically involves a multi-step process. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the formation of a spirocyclic intermediate, followed by functionalization to introduce the ethynyl group. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield ketones or aldehydes, while reduction can produce alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications .

Scientific Research Applications

Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic scaffold provides a rigid structure that can interact with enzymes, receptors, or other proteins, modulating their activity. The ethynyl group may also participate in covalent bonding with target molecules, enhancing the compound’s efficacy. Pathways involved in its action include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate stands out due to its ethynyl group, which provides unique reactivity and potential for covalent bonding with target molecules. This feature enhances its versatility and efficacy in various applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C13H19NO2/c1-5-10-8-13(9-10)6-7-14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3

InChI Key

FEHKBNISXXQNAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)C#C

Origin of Product

United States

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